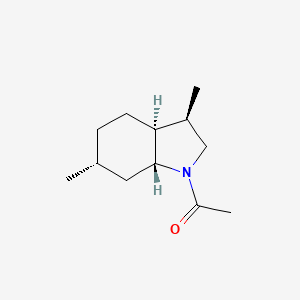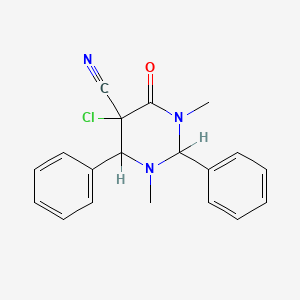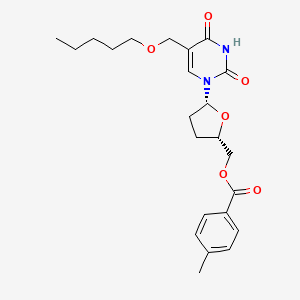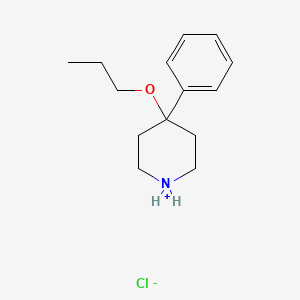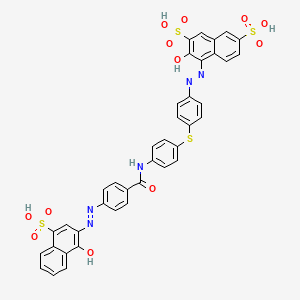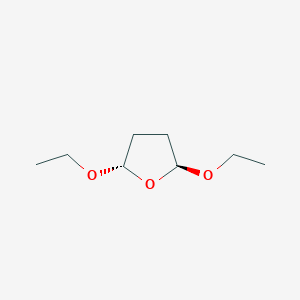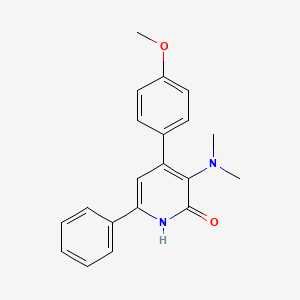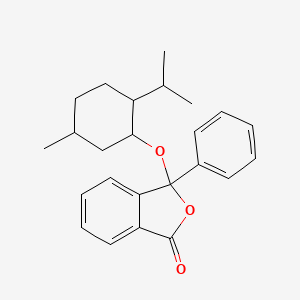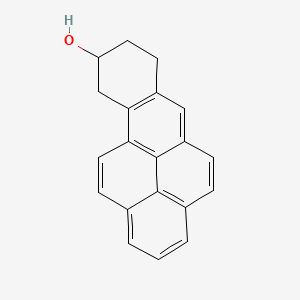
7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol: is a polycyclic aromatic hydrocarbon derivative. It is a substituted benzopyrene, known for its complex structure and significant biological activity. This compound is of interest due to its potential mutagenic and carcinogenic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol typically involves the bromination of benzopyrene derivatives using N-bromosaccharin. The reaction conditions include the use of solvents like dimethylformamide and temperatures maintained at moderate levels to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its specialized use in research. the synthesis generally follows similar routes as laboratory methods, with scaled-up reaction vessels and controlled environments to ensure purity and yield .
化学反应分析
Types of Reactions:
Oxidation: 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less complex hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under controlled temperatures.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which are of interest for further chemical and biological studies .
科学研究应用
Chemistry: In chemistry, 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is used as a starting material for synthesizing more complex polycyclic aromatic compounds. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: This compound is studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of DNA adduct formation and the subsequent biological effects, including mutation and cancer development .
Industry: While its industrial applications are limited, it is used in the development of new materials and as a reference compound in environmental studies to understand the impact of polycyclic aromatic hydrocarbons .
作用机制
7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol exerts its effects through the formation of electrophilic sulfuric acid esters. These esters can bind covalently to DNA, leading to the formation of DNA adducts. This binding can cause mutations and potentially lead to carcinogenesis. The compound is activated by hepatic cytosol, which facilitates its conversion into these reactive intermediates .
相似化合物的比较
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar mutagenic properties.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A closely related compound with slight structural differences.
Dibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with comparable biological activity.
Uniqueness: 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological effects. Its ability to form stable DNA adducts makes it particularly valuable for studying the mechanisms of mutagenesis and carcinogenesis .
属性
CAS 编号 |
17573-29-4 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC 名称 |
7,8,9,10-tetrahydrobenzo[a]pyren-9-ol |
InChI |
InChI=1S/C20H16O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10,16,21H,6,8,11H2 |
InChI 键 |
WJDNKJGWMKTBJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


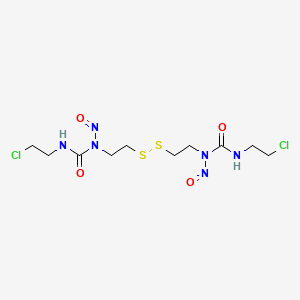
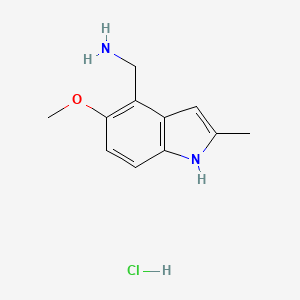

![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
